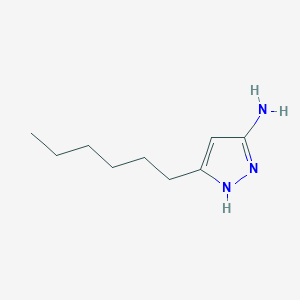

5-hexyl-1H-pyrazol-3-amine

Description

Significance of the Pyrazole (B372694) Heterocyclic Scaffold in Organic Synthesis and Molecular Design

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in organic and medicinal chemistry. encyclopedia.pubmdpi.com Its aromatic nature and the presence of both a pyrrole-type and a pyridine-type nitrogen atom confer upon it a unique set of chemical properties. nih.govmdpi.com The pyrazole nucleus is relatively stable and can be readily functionalized at various positions, allowing for the creation of a diverse library of derivatives. nih.gov This structural versatility has made pyrazoles integral components in a multitude of compounds with significant biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. mdpi.comnih.govglobalresearchonline.net

In organic synthesis, pyrazoles serve as versatile intermediates for the construction of more complex heterocyclic systems. encyclopedia.pub Their ability to participate in a variety of chemical transformations, including electrophilic and nucleophilic substitutions, as well as cycloaddition reactions, makes them valuable synthons. nih.govresearchgate.net The Knorr pyrazole synthesis and the Paal-Knorr synthesis are classic methods for their preparation, and numerous modern variations and novel synthetic routes continue to be developed. researchgate.net

Functional Importance of the Amine Moiety in Pyrazole Derivatives for Academic Inquiry

The introduction of an amine group onto the pyrazole scaffold, particularly at the 3-position, dramatically enhances its functional importance and potential for molecular interactions. The amino group is a key pharmacophoric feature, capable of forming crucial hydrogen bonds with biological targets such as enzymes and receptors. smolecule.comnih.gov This hydrogen bonding capability is often critical for the biological activity of many therapeutic agents. smolecule.com

Aminopyrazoles are considered advantageous frameworks for the development of ligands for a variety of biological targets. nih.govresearchgate.netnih.gov The position of the amino group on the pyrazole ring (3, 4, or 5-position) influences the molecule's electronic properties and steric profile, leading to different biological activities. nih.govresearchgate.net For instance, 3-aminopyrazoles are widely reported as anticancer and anti-inflammatory agents. mdpi.com The amine moiety can also serve as a handle for further chemical modifications, allowing for the synthesis of a wide array of derivatives with tailored properties. scirp.orgnih.gov

Contextualization of 5-Substituted-1H-pyrazol-3-amines within Heterocyclic Chemistry

Within the broader class of pyrazole derivatives, 5-substituted-1H-pyrazol-3-amines represent a significant subclass. The substituent at the 5-position plays a crucial role in modulating the physicochemical properties and biological activity of the molecule. The nature of this substituent, whether it is an alkyl, aryl, or other functional group, can influence factors such as lipophilicity, solubility, and steric hindrance, thereby affecting how the molecule interacts with its biological target. smolecule.comcymitquimica.com

The synthesis of 5-substituted-1H-pyrazol-3-amines often involves the cyclization of a hydrazine (B178648) with a β-ketonitrile or a related 1,3-dielectrophilic species. smolecule.com The specific substituent at the 5-position is typically introduced through the appropriate choice of the starting β-ketonitrile. This modularity in synthesis allows for the systematic exploration of structure-activity relationships (SAR) by varying the substituent at this position.

Research Rationale for Investigating 5-Hexyl-1H-pyrazol-3-amine: Current Gaps and Future Directions

The investigation of this compound is driven by the need to explore new chemical space and identify novel compounds with potentially enhanced biological activities. The hexyl group, a six-carbon alkyl chain, significantly increases the lipophilicity of the molecule compared to its shorter-chain analogs. smolecule.com This increased lipophilicity can have a profound impact on the compound's pharmacokinetic properties, such as its ability to cross cell membranes and its distribution within the body. smolecule.com

Currently, while there is extensive research on pyrazole derivatives in general, specific and in-depth studies on this compound are less common. This represents a research gap and an opportunity to investigate the unique properties conferred by the hexyl substituent. Future research directions could focus on:

Synthesis and Characterization: Developing efficient and scalable synthetic routes for this compound and its derivatives.

Biological Evaluation: Screening the compound for a wide range of biological activities, including as an enzyme inhibitor, anticancer agent, and for anti-inflammatory and antimicrobial properties. smolecule.com

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogs with varying alkyl chain lengths at the 5-position to understand the impact of lipophilicity on biological activity.

Computational Modeling: Employing molecular docking and other computational tools to predict the binding modes of this compound with various biological targets and to guide the design of more potent analogs.

By systematically exploring the chemical and biological properties of this compound, researchers can contribute to the development of new therapeutic agents and expand the utility of the pyrazole scaffold in medicinal chemistry.

Structure

3D Structure

Properties

CAS No. |

872266-55-2 |

|---|---|

Molecular Formula |

C9H17N3 |

Molecular Weight |

167.25 g/mol |

IUPAC Name |

5-hexyl-1H-pyrazol-3-amine |

InChI |

InChI=1S/C9H17N3/c1-2-3-4-5-6-8-7-9(10)12-11-8/h7H,2-6H2,1H3,(H3,10,11,12) |

InChI Key |

HLHGRAKVEQLSNX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=CC(=NN1)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Route Development for 5 Hexyl 1h Pyrazol 3 Amine

Established Synthetic Pathways for 5-Alkyl-1H-pyrazol-3-amines

The synthesis of 5-alkyl-1H-pyrazol-3-amines, including the hexyl derivative, has been achieved through several well-established routes. These methods often involve the formation of the pyrazole (B372694) ring through cyclization reactions.

A primary and straightforward method for synthesizing polysubstituted pyrazoles is the cyclocondensation of hydrazine (B178648) derivatives with 1,3-dicarbonyl compounds. mdpi.comnih.gov This approach, first demonstrated by Knorr in 1883, involves the reaction of a β-diketone with a hydrazine derivative, which can lead to a mixture of two regioisomers. mdpi.comnih.gov The reaction involves a suitable hydrazine acting as a bidentate nucleophile reacting with a 1,3-difunctional system. mdpi.com

For the synthesis of 5-hexyl-1H-pyrazol-3-amine, a suitable 1,3-dicarbonyl equivalent with a hexyl group would be required. The general reaction scheme is as follows:

General Reaction Scheme:

Figure 1: General synthesis of polysubstituted pyrazoles from hydrazine derivatives and 1,3-dicarbonyl compounds.

The regioselectivity of this reaction, determining the position of the substituents on the pyrazole ring, can be influenced by the nature of the substituents on both the 1,3-dicarbonyl compound and the hydrazine derivative. nih.gov

Multi-step syntheses provide a versatile approach to constructing 5-alkyl-1H-pyrazol-3-amines from simple, readily available starting materials. These methods often involve the sequential formation of key intermediates. For instance, a synthetic route can begin with the "one-pot" synthesis of 1,3-diketones from arenes and carboxylic acids, which are then converted to 3,5-disubstituted pyrazoles under Knorr reaction conditions. mdpi.com

Another multi-step approach involves the use of β-ketonitriles. For example, benzoylacetonitrile can be used as a starting material to produce 5-amino-3-aryl-1H-pyrazoles. beilstein-journals.orgnih.gov This involves a base-catalyzed reaction of the β-ketonitrile with acetonitrile to form an aminocinnamonitrile intermediate, which then reacts with a substituted phenylhydrazine to yield the desired pyrazole. beilstein-journals.orgnih.gov

A solid-phase synthesis of 5-N-alkylamino pyrazoles has also been developed, which utilizes resin-immobilized β-ketoamides as starting materials. electronicsandbooks.com This method is general, mild, and allows for the efficient introduction of various amino groups at the C-5 position. electronicsandbooks.com

Achieving regioselectivity is a critical aspect of synthesizing specifically substituted pyrazoles like this compound. Different strategies have been developed to control the placement of substituents on the pyrazole ring.

One approach involves the cyclization of monosubstituted hydrazines with alkoxyacrylonitriles. thieme-connect.com The reaction conditions can be tuned to favor either the 3- or 5-substituted pyrazole. Under basic conditions at low temperatures (kinetic control), the 3-substituted pyrazole is preferentially formed. thieme-connect.com Conversely, neutral conditions and elevated temperatures (thermodynamic control) favor the formation of the more stable 5-substituted product. thieme-connect.com

Another strategy for regioselective synthesis involves the use of β-keto esters and their derivatives. The cyclization of a hydrazine with a methyl ether derivative of an enol under basic conditions has been shown to completely revert the regioselectivity compared to the acidic cyclization of the corresponding enol, leading to the formation of the 3-aminopyrazole as a single isomer. nih.gov Furthermore, novel reaction conditions for the regioselective synthesis of 1,3-substituted 1-arylpyrazoles from 1,3-dicarbonyl compounds have been proposed, utilizing aprotic dipolar solvents instead of the commonly used polar protic solvents. nih.gov

Exploration of Novel and Advanced Synthetic Approaches Applicable to this compound

In addition to established methods, modern synthetic chemistry offers advanced techniques that can be applied to the synthesis of this compound, often providing advantages in terms of efficiency, selectivity, and environmental impact.

Transition-metal-catalyzed reactions have emerged as powerful tools for the synthesis and functionalization of pyrazoles. researchgate.netrsc.org These methods provide access to a wide range of functionalized pyrazoles in a single step, often avoiding the need for pre-functionalized starting materials. researchgate.netrsc.org

Directed C-H functionalization reactions, where a directing group on the pyrazole ring guides the catalyst to a specific position, have been extensively studied. researchgate.net The Lewis basic N2 site of the pyrazole ring can act as a directing group for C-H functionalization at the aromatic ring. researchgate.net Various transition metals, including palladium and copper, are commonly used for these transformations. bohrium.com

For instance, a copper-catalyzed domino C-N coupling/hydroamination reaction of acetylenes and diamines has been reported for the facile preparation of pyrazoles. nih.gov This highlights the potential of transition-metal catalysis in constructing the pyrazole core itself.

| Catalyst | Reaction Type | Substrates | Product | Reference |

| Palladium | C-H Alkylation | Pyrazoles, Activated Alkyl Halides | C5-Alkylated Pyrazoles | bohrium.com |

| Copper | Domino C-N Coupling/Hydroamination | Acetylenes, Diamines | Substituted Pyrazoles | nih.gov |

| Iron(III) in Ionic Liquid | Condensation | Hydrazines, 1,3-Diketones | Pyrazoles | ias.ac.in |

Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. tandfonline.combenthamdirect.com This is particularly advantageous in the synthesis of pyrazole derivatives, where traditional methods can require harsh reaction conditions and long durations. tandfonline.com

The application of microwave irradiation in pyrazole synthesis has been shown to be an environmentally friendly and cost-effective approach, often reducing the consumption of hazardous solvents. tandfonline.com For example, a microwave-mediated process for the preparation of 1-aryl-1H-pyrazole-5-amines has been developed using water as the solvent. nih.gov This method is efficient in both time and resources, with typical reaction times of 10-15 minutes at 150 °C. nih.gov

Several studies have highlighted the benefits of microwave-assisted synthesis for pyrazoles, demonstrating its ability to facilitate reactions that are difficult to perform using conventional methods. dergipark.org.tr The use of microwave irradiation can provide better selectivity and thermal stability. benthamdirect.com

| Reaction | Conditions | Time | Yield | Reference |

| Preparation of 1-aryl-1H-pyrazole-5-amines | 1 M HCl, Water, 150 °C | 10-15 min | 70-90% | nih.gov |

| One-pot synthesis of pyrazole derivatives | Ethanol/Acetic Acid, 100 °C | 7 min | Not specified | dergipark.org.tr |

| Synthesis of pyrazole-based pyrimido[4,5-d]pyrimidines | Ionic Liquid, 80 °C | 2-3 h | 84-90% | mdpi.com |

Principles of Green Chemistry in Aminopyrazole Synthesis

In recent years, the synthesis of pyrazole derivatives has increasingly incorporated the principles of green chemistry to minimize environmental impact and enhance safety. nih.gov These strategies focus on the use of eco-friendly solvents, alternative energy sources, and atom-economical reaction designs. nih.govacs.org

Key green approaches applicable to aminopyrazole synthesis include:

Use of Green Solvents: Replacing traditional volatile organic compounds with environmentally benign solvents is a primary focus. Water is an ideal green solvent due to its availability, non-toxicity, and non-flammability. thieme-connect.com Aqueous media have been successfully used for various pyrazole syntheses, often facilitated by surfactants like cetyltrimethylammonium bromide (CTAB) or catalysts that function in water. thieme-connect.com

Alternative Energy Sources: Microwave irradiation and ultrasound assistance are recognized as effective methods for accelerating reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating. beilstein-journals.orgmdpi.com These techniques enhance energy efficiency and can promote reactions that are sluggish under thermal conditions.

Multicomponent Reactions (MCRs): MCRs are inherently atom-economical as they combine three or more reactants in a single step to form a complex product, minimizing intermediate isolation steps and reducing waste. acs.org The synthesis of pyrazole-fused heterocycles has been efficiently achieved through MCRs, demonstrating the utility of this approach. thieme-connect.com

Recyclable and Heterogeneous Catalysts: The use of solid-supported or heterogeneous catalysts, such as silica-supported sulfuric acid or various metal-oxide nanoparticles, simplifies product purification and allows for catalyst recovery and reuse. thieme-connect.comresearchgate.net This reduces waste and the cost associated with catalysis.

Table 1: Application of Green Chemistry Principles in Pyrazole Synthesis

| Green Chemistry Principle | Application in Pyrazole Synthesis | Example/Benefit | Reference |

|---|---|---|---|

| Use of Water as a Solvent | Serves as a reaction medium for multicomponent synthesis of pyrazole derivatives. | Environmentally friendly, cost-effective, and simplifies work-up. | thieme-connect.com |

| Alternative Energy | Ultrasound irradiation used to accelerate three-component reactions. | Reduces reaction times from hours to minutes with excellent yields (88–97%). | beilstein-journals.org |

| Atom Economy | One-pot, five-component synthesis of pyrazolo-fused pyridopyrimidines. | Maximizes the incorporation of starting materials into the final product, reducing waste. | researchgate.net |

| Recyclable Catalysis | Use of heterogeneous Lewis acid CeO2/SiO2 for multicomponent reactions. | Catalyst can be recovered and reused, aligning with sustainable practices. | thieme-connect.com |

Optimization of Reaction Conditions for Maximized Synthetic Efficiency and Purity

Achieving high yield and purity in the synthesis of this compound requires careful optimization of reaction conditions. The most common route, involving the condensation of a β-ketonitrile with hydrazine, is sensitive to parameters such as solvent, temperature, and the presence of catalysts. chim.itbeilstein-journals.org

The choice of solvent is critical as it affects reactant solubility, reaction rate, and sometimes the regioselectivity of the cyclization. beilstein-archives.org Both protic and aprotic solvents have been successfully employed in the synthesis of aminopyrazoles.

Protic Solvents: Ethanol is a widely used solvent that often provides good yields and clean reaction profiles for the synthesis of 5-aminopyrazoles from β-ketonitriles and hydrazines. nih.gov As a green alternative, water has also been shown to be a viable medium, particularly in multicomponent reactions. thieme-connect.comnih.gov

Aprotic Solvents: Solvents such as Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), and Acetonitrile (MeCN) have been found to be effective, with DMSO in some cases providing excellent yields (up to 95-99%) for reactions involving aminopyrazole scaffolds. beilstein-archives.org The selection often depends on the specific substrates and reaction type. For instance, in the condensation of α,β-unsaturated nitriles with hydrazines, a variety of conditions have been explored to optimize outcomes. chim.it

Table 2: Influence of Solvent on the Synthesis of Substituted Pyrazoles

| Solvent | Reaction Type | Typical Yield | Observations | Reference |

|---|---|---|---|---|

| Ethanol | Condensation of alkylidenemalononitriles with heteroarylhydrazines | Good | Commonly used solvent, reaction often performed at reflux. | nih.gov |

| DMSO | Halogenation of 3-phenyl-1-tosyl-1H-pyrazol-5-amine | 95-99% | Found to give excellent yields compared to other aprotic and protic solvents. | beilstein-archives.org |

| Water | Three-component synthesis of spiro-pyrazolo-pyridines | Excellent | Best results obtained in the presence of a catalyst (p-TSA) at 60 °C. | nih.gov |

| Toluene/Pyridine | Solid-phase synthesis of 5-amino pyrazoles | Variable | Used in conjunction with Lawesson's reagent for cyclization. | electronicsandbooks.com |

Temperature is a fundamental parameter that directly influences reaction kinetics. For many pyrazole syntheses, reactions are conducted at elevated temperatures, often at the reflux point of the chosen solvent, to achieve a practical reaction rate. However, precise temperature control is crucial to minimize the formation of side products.

Recent advancements have shown that temperature can be a tool to control reaction pathways, leading to divergent synthesis of different product classes from the same starting materials. nih.govnih.gov For instance, a temperature-controlled approach has been developed for the synthesis of pyrazoles versus 1-tosyl-1H-pyrazoles without the need for transition-metal catalysts by simply tuning the reaction temperature. nih.govresearchgate.net

Flow chemistry offers a superior method for controlling reaction parameters, including temperature and pressure. mdpi.com By using microreactors, precise control over residence time and temperature can be achieved, leading to enhanced reaction efficiency, improved safety by minimizing the volume of hazardous reagents at any given time, and greater reproducibility compared to batch processes. mdpi.com

Table 3: Effect of Temperature on Pyrazole Synthesis

| Reaction | Temperature | Outcome | Yield | Reference |

|---|---|---|---|---|

| Electrophilic cyclization of alkynic N-tosylhydrazones | 80 °C | N-tosyl pyrazole | ~90% | nih.gov |

| 120 °C | Detosylated pyrazole | ~85% | nih.gov | |

| Condensation of 5-aminopyrazole, isatin, and diketones | 60 °C | Pyrazolo[3,4-b]pyridine-spiroindolinone | Excellent | beilstein-journals.org |

Catalysis plays a pivotal role in modern organic synthesis by lowering the activation energy of reactions, thereby increasing rates and often improving selectivity under milder conditions. The synthesis of aminopyrazoles can be facilitated by various catalytic systems.

Acid Catalysis: Acid catalysts are frequently employed to promote the condensation and cyclization steps. Brønsted acids like acetic acid, p-toluenesulfonic acid (p-TSA), and even nitric acid have been used to catalyze the reaction between aminopyrazoles and enaminones or β-ketonitriles to form fused heterocyclic systems. beilstein-journals.org

Base Catalysis: Base-catalyzed cyclization is also a common strategy. For example, the synthesis of 5-hydroxy-1H-pyrazoles involves a base-catalyzed cyclization of intermediate hydrazones. nih.gov Bases like triethylamine are often used. nih.gov

Transition-Metal Catalysis: While many modern methods aim to be metal-free, transition metals like palladium and copper are effective for certain transformations, such as N-arylation or cross-coupling reactions to functionalize the pyrazole core. chim.it

Nanoparticle Catalysis: In line with green chemistry, the use of nanoparticle catalysts, such as aluminosilicate nanoparticles or ZnO nanoparticles, is gaining traction. beilstein-journals.orgresearchgate.net These catalysts often exhibit high activity and can be easily separated from the reaction mixture, facilitating purification and reuse. beilstein-journals.org

Table 4: Catalytic Systems Used in the Synthesis of Pyrazole Derivatives

| Catalyst | Reaction Type | Role of Catalyst | Reference |

|---|---|---|---|

| p-Toluenesulfonic acid (p-TSA) | Three-component synthesis of spiro-pyridines | Acid catalyst promoting condensation and cyclization. | beilstein-journals.org |

| Indium trichloride on Silica Gel | Aza-Diels–Alder reaction | Lewis acid catalyst for the synthesis of pyrazolo[3,4-b]pyridines. | nih.gov |

| Triethylamine | Cyclization of enhydrazines | Base catalyst for the formation of 5-hydroxy-1H-pyrazoles. | nih.gov |

| ZnO Nanoparticles | Five-component synthesis of pyrazolo-pyridopyrimidines | Heterogeneous catalyst promoting the reaction in an aqueous medium. | researchgate.net |

Chemical Reactivity and Advanced Derivatization Strategies of 5 Hexyl 1h Pyrazol 3 Amine

Intrinsic Reactivity of the Pyrazole (B372694) Nucleus and its Substitution Patterns

The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of two adjacent nitrogen atoms. This arrangement leads to a π-excessive system, which is generally reactive towards electrophiles. The substituents on the ring, in this case, a hexyl group at the C5 position and an amino group at the C3 position, further modulate this reactivity.

The pyrazole ring in 5-hexyl-1H-pyrazol-3-amine is activated towards electrophilic aromatic substitution. The amino group at the C3 position and the hexyl group at the C5 position are both electron-donating groups, which increase the electron density of the pyrazole ring, making it more susceptible to electrophilic attack.

The directing effect of these substituents plays a crucial role in determining the regioselectivity of electrophilic substitution reactions. The amino group is a strong activating group and, along with the alkyl group, directs incoming electrophiles primarily to the C4 position. This is due to the stabilization of the cationic intermediate (the arenium ion) through resonance and inductive effects. quora.comlibretexts.org Attack at the C4 position allows for the positive charge to be delocalized effectively across the ring and the exocyclic amino group. Common electrophilic aromatic substitution reactions for pyrazoles include halogenation, nitration, and sulfonation. pharmaguideline.com

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Substituted Pyrazoles

| Substituent Pattern | Directing Effect | Preferred Position of Electrophilic Attack |

| 3-Amino-5-alkyl | Ortho, Para-directing (to the amino group) | C4 |

| General Pyrazoles | - | C4 |

The exocyclic amino group at the C3 position of this compound is a primary nucleophile. The lone pair of electrons on the nitrogen atom can readily attack electrophilic centers. This nucleophilicity is a cornerstone of many derivatization strategies for this class of compounds.

The amine functionality can participate in a wide range of reactions, including:

Acylation: Reaction with acid chlorides or anhydrides to form the corresponding amides. This is a classic example of nucleophilic acyl substitution. masterorganicchemistry.comvanderbilt.edulibretexts.org

Alkylation: Reaction with alkyl halides to yield secondary or tertiary amines.

Condensation Reactions: Reaction with carbonyl compounds (aldehydes and ketones) to form Schiff bases or, in the case of 1,3-dicarbonyl compounds, to form fused heterocyclic systems. acs.orgnih.govresearchgate.netnih.govchim.itias.ac.indntb.gov.ua

The reactivity of the amino group can be influenced by the electronic properties of the pyrazole ring. The electron-donating nature of the ring enhances the nucleophilicity of the amino group, making it more reactive than the amino group on a simple aniline.

Strategic Functional Group Transformations and Derivative Synthesis

The strategic modification of this compound allows for the generation of a vast library of derivatives with potentially novel properties. These transformations can target the pyrazole ring, the amino group, or even the hexyl substituent.

While the pyrazole ring itself is relatively resistant to oxidation, the substituents and the exocyclic amino group can undergo oxidative transformations. pharmaguideline.com The oxidation of aminopyrazoles can lead to the formation of various products, including azo compounds through oxidative N-N coupling. mdpi.com Electrochemical methods, such as anodic oxidation, have been employed for the functionalization of pyrazole-type compounds, including C-H halogenation and thiocyanation. mdpi.com

In some synthetic routes for pyrazoles, pyrazoline intermediates are formed, which are then oxidized to the aromatic pyrazole. mdpi.com Although this compound is already aromatic, oxidative conditions could potentially lead to the formation of dimeric or polymeric structures, or functionalization of the hexyl chain. The oxidation of N-aminopyrazoles has also been reported to yield 1,2,3-triazines. acs.org

The pyrazole ring is generally stable under catalytic and chemical reductive conditions. pharmaguideline.com However, under forcing conditions, such as high-pressure catalytic hydrogenation, the pyrazole ring can be reduced to pyrazolidine. More commonly, reductive transformations are applied to substituents on the pyrazole ring. For instance, if a nitro group were introduced onto the ring via electrophilic substitution, it could be subsequently reduced to an amino group.

A notable application of reduction in pyrazole synthesis is the catalytic hydrogenation of hydrazone-substituted α,β-unsaturated carbonyl compounds to form pyrazoles. google.comgoogle.comwipo.int While this applies to the synthesis of the pyrazole ring itself, similar catalytic hydrogenation conditions could potentially be used to reduce other functional groups in derivatives of this compound without affecting the core pyrazole structure.

The nucleophilic character of the amino group in this compound is extensively utilized in the synthesis of fused heterocyclic systems. A prominent example is the reaction with β-dicarbonyl compounds or their equivalents to form pyrazolo[1,5-a]pyrimidines. acs.orgnih.govresearchgate.netnih.govchim.itias.ac.indntb.gov.ua This reaction proceeds through an initial nucleophilic attack of the exocyclic amino group on one of the carbonyl carbons, followed by cyclization involving the endocyclic nitrogen of the pyrazole ring.

The regioselectivity of these cyclization reactions can be influenced by the reaction conditions and the nature of the substituents on both the aminopyrazole and the biselectrophile. chim.itnih.gov Three-component reactions involving an aminopyrazole, an aldehyde, and an active methylene (B1212753) compound also provide a versatile route to highly substituted pyrazolo[1,5-a]pyrimidines. nih.gov

Table 2: Synthesis of Pyrazolo[1,5-a]pyrimidines from 3-Aminopyrazoles

| 3-Aminopyrazole Reactant | Biselectrophile | Reaction Conditions | Product |

| 5-Amino-3-methylpyrazole | Diethyl malonate | Sodium ethanolate | 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol |

| 3-Aminopyrazoles | Saturated ketones | Cu(II)-catalyzed, TEMPO-mediated | Functionalized pyrazolo[1,5-a]pyrimidines |

| 3-Aminopyrazoles | Aldehydes, Sulfoxonium ylides | Rh(III)-catalyzed, microwave heating | Diverse pyrazolo[1,5-a]pyrimidines |

These reactions highlight the utility of the amino group as a key handle for the construction of complex molecular architectures based on the pyrazole scaffold.

Construction of Fused Heterocyclic Systems Utilizing this compound as a Core Scaffold

The unique structural arrangement of this compound, featuring a nucleophilic amino group and reactive nitrogen and carbon centers within the pyrazole ring, establishes it as a valuable precursor for the synthesis of a variety of fused heterocyclic systems. These reactions are pivotal in the field of medicinal chemistry, where such fused systems are known to exhibit a wide range of biological activities.

Synthesis of Pyrazolo[1,5-a]pyrimidines and Analogous Fused Heterocycles

The synthesis of pyrazolo[1,5-a]pyrimidines is a well-established and highly significant transformation of 5-aminopyrazoles. This is typically achieved through the cyclocondensation reaction of the 5-aminopyrazole core with various 1,3-dielectrophilic reagents. The reactivity of the exocyclic amino group, being more nucleophilic than the endocyclic nitrogen atoms, generally initiates the reaction, leading to the regioselective formation of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold.

A common and effective method involves the reaction of a 5-aminopyrazole with a β-dicarbonyl compound, such as a 1,3-diketone or a β-ketoester, often under acidic conditions. For instance, the condensation of 5-aminopyrazoles with pentane-2,4-dione or ethyl acetoacetate (B1235776) in the presence of an acid catalyst like sulfuric acid in acetic acid has been shown to produce the corresponding pyrazolo[1,5-a]pyrimidine derivatives in high yields. semanticscholar.org The reaction mechanism is believed to proceed via initial condensation between the amino group of the pyrazole and one of the carbonyl groups of the dielectrophile, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic fused ring system.

Another versatile approach is the reaction with enaminones or other activated Michael acceptors. For example, the reaction of 5-aminopyrazoles with (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-one has been utilized to synthesize 7-heteroarylpyrazolo[1,5-a]pyrimidine derivatives. researchgate.net This method often proceeds under mild conditions and offers a high degree of regioselectivity. researchgate.net Furthermore, three-component reactions involving a 5-aminopyrazole, an aldehyde, and an active methylene compound like malononitrile (B47326) provide a one-pot synthesis route to these fused systems. nih.gov

The following table summarizes various synthetic strategies for the formation of pyrazolo[1,5-a]pyrimidines from 5-aminopyrazole precursors.

| Reagent(s) | Conditions | Product Type | Reference |

| 1,3-Diketones (e.g., pentane-2,4-dione) | H₂SO₄, AcOH, RT | Substituted pyrazolo[1,5-a]pyrimidines | semanticscholar.org |

| β-Ketoesters (e.g., ethyl acetoacetate) | H₂SO₄, AcOH, RT | Substituted pyrazolo[1,5-a]pyrimidinones | semanticscholar.org |

| (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-one | Aqueous ethanol, ambient temperature | 7-Heteroarylpyrazolo[1,5-a]pyrimidines | researchgate.net |

| N-methyl uracil | C₂H₅ONa, ethanol, reflux | Pyrazolo[1,5-a]pyrimidinone | nih.gov |

| Benzylidene malononitrile derivatives | Microwave irradiation, solvent-free | 6-(Aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines | nih.gov |

Intramolecular Annulation Reactions and Cascade Cyclizations

Intramolecular annulation and cascade cyclizations represent advanced and efficient strategies for constructing complex fused heterocyclic systems from suitably functionalized this compound derivatives. These methods often involve transition-metal catalysis and allow for the rapid assembly of polycyclic frameworks from relatively simple starting materials. snnu.edu.cnrsc.org

A notable example of such a strategy is the rhodium(III)-catalyzed [5+1] annulation of phenyl-1H-pyrazol-5-amines with alkynoates. rsc.org This process involves a C-H activation/cyclization cascade to produce pyrazolo[1,5-a]quinazolines. rsc.org While this specific example uses a phenyl-substituted aminopyrazole, the underlying principle could be extended to derivatives of this compound. The reaction is believed to proceed through the coordination of the rhodium catalyst to the pyrazole, followed by C-H activation at the C4 position of the pyrazole ring. Subsequent insertion of the alkyne and reductive elimination leads to the formation of the fused quinazoline (B50416) ring system. This method is characterized by its high atom economy and tolerance for a broad range of functional groups. rsc.org

Palladium-catalyzed cascade cyclizations are another powerful tool for the synthesis of complex polycyclic structures. rsc.org These reactions can involve a series of bond-forming events, including C-C and C-heteroatom bond formations, within a single synthetic operation. rsc.org For a derivative of this compound bearing an appropriately placed reactive group (e.g., a vinyl or aryl halide), a palladium-catalyzed intramolecular Heck reaction or a related cyclization cascade could be envisioned to construct fused ring systems.

The following table outlines key aspects of advanced cyclization strategies applicable to 5-aminopyrazole scaffolds.

| Reaction Type | Catalyst/Reagents | Key Intermediate | Fused System | Reference |

| [5+1] Annulation | Rh(III) catalyst, alkynoates | Six-membered metallacycle | Pyrazolo[1,5-a]quinazoline | rsc.org |

| Cascade Cyclization | Rh₂(OAc)₄, diazoimides, alkylidenepyrazolones | Carbonyl ylide | Pyrazole-fused oxa-bridged oxazocines | mdpi.com |

| C-H Activation/Cyclization | Transition metal catalysts (e.g., Pd, Rh) | Metallacyclic intermediate | Various poly(hetero)cyclic compounds | snnu.edu.cn |

Exploration of Pyrazole Dimerization and Architecturally Complex Pyrazole-Based Systems

The dimerization of 5-aminopyrazoles offers a direct route to architecturally complex, fused heterocyclic systems with extended π-conjugation. A significant recent development in this area is the copper-promoted, highly chemoselective dimerization of 5-aminopyrazoles to produce either pyrazole-fused pyridazines or pyrazines. nih.govmdpi.com This method allows for the generation of switchable products through the direct coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds. nih.govmdpi.com

The reaction outcome can be controlled by the choice of copper catalyst and reaction conditions. For instance, the use of a specific copper catalyst system might favor the formation of a dipyrazole-fused pyridazine (B1198779) through a C-H/N-H coupling pathway. mdpi.com In contrast, different conditions could promote the formation of a pyrazole-fused pyrazine (B50134) via C-H/C-H and N-H/N-H bond formations. nih.govmdpi.com This dimerization strategy has been shown to have a broad substrate scope and good functional group compatibility, making it a potentially valuable tool for synthesizing complex molecules derived from this compound. nih.gov

Beyond simple dimerization, the 5-aminopyrazole scaffold can be incorporated into more intricate molecular architectures. For example, through multi-step synthetic sequences, it is possible to construct multidentate ligands, such as 1,3,5-tris(1H-pyrazol-3-yl)benzene, which have applications in coordination chemistry and materials science. researchgate.net The design and synthesis of such complex pyrazole-based systems often rely on a deep understanding of the reactivity of the pyrazole core and the strategic application of modern synthetic methodologies. nih.gov

The table below details the outcomes of 5-aminopyrazole dimerization.

| Product Type | Coupling Pathway | Catalyst System | Potential Application | Reference |

| Pyrazole-fused Pyridazine | C-H/N-H | Copper-promoted | Materials Chemistry | nih.govmdpi.com |

| Pyrazole-fused Pyrazine | C-H/C-H and N-H/N-H | Copper-promoted | Materials Chemistry | nih.govmdpi.com |

Advanced Spectroscopic and Analytical Characterization Methodologies for 5 Hexyl 1h Pyrazol 3 Amine

Vibrational Spectroscopy for the Identification of Key Functional Groups and Molecular Fingerprints

Vibrational spectroscopy is an indispensable tool for the characterization of molecular structures, providing insights into the functional groups present and offering a unique "molecular fingerprint." For 5-hexyl-1H-pyrazol-3-amine, techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy are pivotal in confirming its structural integrity.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum provides detailed information about the functional groups present. For this compound, the FTIR spectrum is characterized by absorption bands corresponding to the amine group, the pyrazole (B372694) ring, and the hexyl chain.

The primary amine (-NH₂) group gives rise to characteristic stretching and bending vibrations. Typically, primary amines exhibit two N-H stretching bands in the region of 3400-3250 cm⁻¹ due to asymmetric and symmetric vibrations. orgchemboulder.com The N-H bending vibration (scissoring) is expected to appear in the 1650-1580 cm⁻¹ range. orgchemboulder.com Furthermore, a broad band resulting from N-H wagging can be observed between 910-665 cm⁻¹. orgchemboulder.com

The pyrazole ring, an aromatic heterocycle, has distinct vibrational modes. C-H stretching vibrations of the aromatic ring are generally observed around 3100-3000 cm⁻¹. The C=N and C=C stretching vibrations within the pyrazole ring typically appear in the 1600-1400 cm⁻¹ region.

The hexyl group introduces vibrations characteristic of saturated hydrocarbons. The asymmetric and symmetric stretching vibrations of the C-H bonds in the methylene (B1212753) (-CH₂) and methyl (-CH₃) groups are expected in the 2960-2850 cm⁻¹ range. Bending vibrations for these groups occur at lower wavenumbers, typically around 1465 cm⁻¹ for -CH₂- and 1375 cm⁻¹ for -CH₃.

Table 1: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3400-3250 |

| Amine (-NH₂) | N-H Bend (Scissoring) | 1650-1580 |

| Amine (-NH₂) | N-H Wag | 910-665 |

| Pyrazole Ring | Aromatic C-H Stretch | 3100-3000 |

| Pyrazole Ring | C=N and C=C Stretch | 1600-1400 |

| Hexyl Chain (-C₆H₁₃) | C-H Asymmetric & Symmetric Stretch | 2960-2850 |

| Hexyl Chain (-C₆H₁₃) | -CH₂- Bend | ~1465 |

| Hexyl Chain (-C₆H₁₃) | -CH₃ Bend | ~1375 |

| Aliphatic C-N | C-N Stretch | 1250-1020 |

Note: The values presented are typical ranges and may vary based on the specific molecular environment and sample state.

Raman Spectroscopy, Including FT-Raman Techniques

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. wikipedia.org It is particularly sensitive to non-polar bonds and symmetric vibrations, providing a unique molecular fingerprint. wikipedia.org For this compound, Raman spectroscopy can provide valuable information about the carbon skeleton and the pyrazole ring.

The symmetric vibrations of the pyrazole ring are often strong in the Raman spectrum. The C=C and C=N ring stretching modes are expected to produce prominent bands. The hexyl chain will exhibit characteristic C-H stretching and bending modes, similar to those observed in FTIR, but often with different relative intensities. The N-H stretching vibrations of the amine group are also observable in Raman spectra. ias.ac.in

FT-Raman spectroscopy, which utilizes a near-infrared laser, can be advantageous in reducing fluorescence, which can sometimes be an issue with heterocyclic compounds.

Table 2: Expected Raman Shifts for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| Amine (-NH₂) | N-H Stretch | 3450-3370 |

| Pyrazole Ring | Ring Stretching Modes | 1600-1400 |

| Hexyl Chain (-C₆H₁₃) | C-H Stretch | 2960-2850 |

| Hexyl Chain (-C₆H₁₃) | CH₂/CH₃ Deformation | 1470-1370 |

Note: These are generalized ranges and the exact peak positions and intensities can be influenced by various factors.

X-ray Diffraction (XRD) for Single-Crystal Structural Determination and Conformational Analysis

For this compound, a single-crystal XRD analysis would unequivocally confirm its molecular structure. The analysis would reveal the planarity of the pyrazole ring, a characteristic feature of this heterocyclic system. spast.org It would also determine the conformation of the flexible hexyl chain, detailing the torsion angles along the carbon backbone.

Furthermore, XRD analysis would elucidate the intermolecular interactions that stabilize the crystal structure. These interactions could include hydrogen bonding involving the amine group (-NH₂) and the nitrogen atoms of the pyrazole ring, as well as van der Waals forces between the hexyl chains. The pyrazole ring itself can act as both a hydrogen-bond donor and acceptor. mdpi.com The crystal packing of pyrazole derivatives can vary, with compounds crystallizing in different crystal systems such as monoclinic or triclinic. spast.orgnih.gov

While specific crystallographic data for this compound is not available, studies on similar pyrazole derivatives provide insights into what might be expected. For instance, the crystal structures of various substituted pyrazoles have been solved, revealing detailed information about their molecular geometry and packing. nih.govresearchgate.net

Table 3: Potential Crystallographic Parameters for Pyrazole Derivatives

| Parameter | Description |

|---|---|

| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, triclinic, orthorhombic) spast.org |

| Space Group | The specific symmetry group of the crystal (e.g., P2₁/n, P-1) spast.orgnih.gov |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ) nih.gov |

| Z | The number of molecules in the unit cell |

Note: This table represents the type of data obtained from an XRD analysis of a crystalline pyrazole compound.

Computational Chemistry and Theoretical Modeling of 5 Hexyl 1h Pyrazol 3 Amine Systems

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular geometry, and energetic properties, which collectively govern the molecule's behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov For 5-hexyl-1H-pyrazol-3-amine, DFT calculations are employed to determine its most stable three-dimensional conformation, known as the optimized geometry. nih.govnih.gov This process involves minimizing the molecule's energy by adjusting bond lengths, bond angles, and dihedral angles. Functionals such as B3LYP, combined with basis sets like 6-31G(d) or 6-311++G(d,p), are commonly used to achieve a balance between accuracy and computational cost. nih.govnih.govresearchgate.net

The resulting optimized structure reveals critical information about the spatial arrangement of the hexyl chain relative to the pyrazole (B372694) ring. Furthermore, these calculations provide a detailed map of the electronic distribution, highlighting regions of high and low electron density. This information is crucial for understanding the molecule's polarity, reactivity, and potential sites for intermolecular interactions. Studies on similar pyrazole derivatives have shown that DFT calculations can accurately predict geometric parameters and electronic properties, confirming the planarity of the pyrazole ring and the distribution of electronic states. nih.govresearchgate.net

Table 1: Representative DFT Calculation Parameters for Pyrazole Systems This table is illustrative and provides typical parameters used in DFT studies of pyrazole derivatives.

| Parameter | Value/Method | Purpose |

| Functional | B3LYP | To approximate the exchange-correlation energy |

| Basis Set | 6-311++G(d,p) | To describe the atomic orbitals of the system |

| Solvation Model | PCM (Polarizable Continuum Model) | To simulate the effects of a solvent (e.g., DMSO, water) |

| Task | Geometry Optimization | To find the lowest energy molecular structure |

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, defining the molecule's nucleophilicity. youtube.comresearchgate.net Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, indicating the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's chemical stability and reactivity. researchgate.netwuxiapptec.comajchem-a.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com A small energy gap suggests the molecule is more reactive and can be easily polarized. researchgate.netmdpi.com For this compound, FMO analysis can identify the most probable sites for electrophilic and nucleophilic attack, providing insights into its reaction mechanisms. wuxiapptec.comajchem-a.com

Table 2: Illustrative Frontier Molecular Orbital Energies for a Pyrazole Derivative This table presents hypothetical FMO data to demonstrate the concept for a molecule like this compound.

| Molecular Orbital | Energy (eV) | Role in Reactivity |

| HOMO | -6.25 | Electron Donor (Nucleophilic sites) |

| LUMO | -1.10 | Electron Acceptor (Electrophilic sites) |

| HOMO-LUMO Gap (ΔE) | 5.15 | Indicator of Chemical Stability and Reactivity |

The distribution of electron density within a molecule is rarely uniform, leading to partial positive and negative charges on individual atoms. Computational methods like Natural Bond Orbital (NBO) analysis can quantify these atomic charges. researchgate.net This information is vital for understanding electrostatic interactions, as it identifies which parts of this compound are electron-rich (nucleophilic) and which are electron-poor (electrophilic).

Table 3: Predicted Electronegativity and Dipole Moment This table provides representative theoretical values for a substituted pyrazole.

| Property | Predicted Value | Significance |

| Atomic Charge on N1 | -0.45 e | Potential Hydrogen Bond Acceptor |

| Atomic Charge on Amino N | -0.80 e | Potential Hydrogen Bond Donor/Acceptor; Nucleophilic Site |

| Dipole Moment (μ) | ~2.5 - 3.5 Debye | Indicates significant molecular polarity |

Molecular Docking and Dynamics Simulations for Intermolecular Interaction Studies

While quantum calculations probe the intrinsic properties of a single molecule, molecular docking and dynamics simulations are used to study how a molecule interacts with other entities, particularly biological macromolecules like proteins.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. alrasheedcol.edu.iqnih.gov For this compound, docking studies can be used to screen for potential protein targets and to understand how it might bind within a receptor's active site. The process involves placing the ligand in various positions and conformations within the binding pocket and scoring each "pose" based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. researchgate.net

These studies can reveal key amino acid residues that interact with the pyrazole ring, the amino group, or the hexyl chain, providing a detailed picture of the binding mode. tandfonline.com For example, research on other pyrazole derivatives has successfully used docking to identify crucial hydrogen bonds and hydrophobic interactions with protein targets like Epidermal Growth Factor Receptor (EGFR) kinase. alrasheedcol.edu.iqrsc.org This information is invaluable for structure-based drug design, allowing for the rational modification of the ligand to improve its binding affinity and selectivity.

Following the identification of plausible binding poses, scoring functions are used to estimate the theoretical binding affinity (often expressed as a binding energy or an inhibitory constant, Ki). alrasheedcol.edu.iq This value provides a quantitative prediction of how strongly the ligand binds to the target protein. A lower binding energy indicates a more stable and favorable interaction. Docking studies on various pyrazole compounds have demonstrated good correlation between predicted binding energies and experimentally determined biological activity. researchgate.net

Molecular dynamics (MD) simulations can further refine these findings by simulating the movement of every atom in the ligand-protein complex over time. MD provides insights into the conformational dynamics of the complex, assessing its stability and the persistence of key intermolecular interactions identified in the docking pose. This allows for a more dynamic and realistic understanding of the binding event than the static picture provided by docking alone. nih.gov

Table 4: Example Molecular Docking Results for a Pyrazole Ligand with a Kinase Target This table is a hypothetical representation of docking results to illustrate the type of data generated.

| Parameter | Value | Description |

| Protein Target | Epidermal Growth Factor Receptor (EGFR) Kinase | A common target for pyrazole-based inhibitors |

| Binding Energy (kcal/mol) | -8.5 | A predicted measure of the affinity of the ligand for the target |

| Key Interacting Residues | Met793, Leu718, Asp855 | Amino acids in the active site forming key bonds |

| Types of Interactions | Hydrogen Bond, Hydrophobic Interaction | The primary forces stabilizing the ligand-protein complex |

In Silico Structure-Activity Relationship (SAR) Derivation and Predictive Modeling of this compound Systems

The integration of computational chemistry and theoretical modeling has become a cornerstone in the rational design of novel therapeutic agents. For this compound and its derivatives, in silico methodologies provide a powerful platform to elucidate the complex relationships between molecular structure and biological activity. By leveraging computational tools, researchers can predict the biological profiles of novel compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery pipeline.

Correlation of Computed Molecular Descriptors with Observed Chemical and Biological Activities

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to understanding how the physicochemical properties of a molecule, such as this compound, influence its biological efficacy. These studies involve the calculation of various molecular descriptors that quantify different aspects of a molecule's structure, including electronic, steric, and hydrophobic properties. These descriptors are then correlated with experimentally determined biological activities to build predictive models.

For pyrazole derivatives, a range of molecular descriptors has been shown to be crucial in defining their bioactivity. While specific studies on this compound are not extensively documented in publicly available research, general principles derived from studies on related 3-aminopyrazoles and other substituted pyrazoles can be extrapolated. For instance, topochemical indices, which describe the topology of a molecule, have been successfully used to predict the anti-tumor activity of 3-aminopyrazole derivatives nih.gov. These indices, such as the Wiener's topochemical index, atomic molecular connectivity index, and superadjacency topochemical index, provide a numerical representation of the molecular structure that can be correlated with biological outcomes nih.gov.

The biological activity of pyrazole-based compounds is often influenced by a combination of electronic and steric factors. For example, in a series of pyrazolyl-pyrimidinone derivatives designed as HIV-1 inhibitors, a QSAR study revealed that a combination of descriptors was necessary to build a robust predictive model researchgate.netrjpbr.com. The development of such models often involves statistical methods like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) to establish a mathematical relationship between the descriptors and the observed activity researchgate.netrjpbr.com.

The hexyl group at the C5 position of this compound is expected to significantly influence its pharmacokinetic and pharmacodynamic profile primarily through its hydrophobic and steric properties. The lipophilicity, often quantified by the logarithm of the partition coefficient (logP), is a critical descriptor for predicting membrane permeability and binding to hydrophobic pockets in target proteins. The size and shape of the hexyl group (steric factors) will also play a role in how the molecule fits into a receptor's binding site.

A hypothetical correlation of computed molecular descriptors for a series of 5-alkyl-1H-pyrazol-3-amine derivatives with a specific biological activity (e.g., antimicrobial) could be represented as follows:

| Compound | Alkyl Group | LogP (Hydrophobicity) | Molecular Weight (Sterics) | Dipole Moment (Electronics) | Biological Activity (MIC, µM) |

| 1 | Methyl | 1.2 | 97.12 | 2.5 D | 50 |

| 2 | Propyl | 2.1 | 125.17 | 2.4 D | 25 |

| 3 | Hexyl | 3.5 | 167.26 | 2.3 D | 10 |

| 4 | Octyl | 4.5 | 195.31 | 2.2 D | 15 |

Note: This table is illustrative and based on general chemical principles, not on specific experimental data for this compound.

From this hypothetical data, a QSAR model might indicate that within a certain range, increasing the alkyl chain length and thereby hydrophobicity enhances biological activity. However, beyond an optimal length (as seen with the octyl group), steric hindrance or excessive lipophilicity could lead to a decrease in activity.

Development of Predictive Models for the Design of Novel this compound Derivatives

The development of predictive QSAR models is a crucial step in the rational design of novel derivatives with improved therapeutic potential. These models, once validated, can be used to screen virtual libraries of compounds, predicting their activities before they are synthesized, thus saving time and resources.

The process of developing a predictive model for this compound derivatives would involve the following steps:

Data Set Selection: A series of this compound analogs with varying substituents at different positions would be synthesized and their biological activities determined.

Descriptor Calculation: A wide range of molecular descriptors (e.g., constitutional, topological, quantum-chemical) would be calculated for each compound in the series.

Model Building: Statistical techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) would be employed to build a mathematical model correlating the descriptors with the biological activity researchgate.netrjpbr.com.

Model Validation: The predictive power of the model would be rigorously validated using internal and external validation techniques.

For example, a 3D-QSAR study on pyrazole derivatives as antimicrobial agents identified the importance of steric and electrostatic fields in determining activity rsc.org. Such models generate contour maps that visualize the regions around the molecule where steric bulk or specific electronic properties are favorable or unfavorable for activity. This information is invaluable for designing new derivatives. For instance, if a model for this compound derivatives indicated that a bulky, hydrophobic group at a certain position on the pyrazole ring enhances activity, medicinal chemists could design new analogs with these features.

The insights gained from such predictive models can guide the structural modifications of the this compound scaffold to optimize its interaction with a biological target. For instance, if the target has a deep hydrophobic pocket, elongating or branching the alkyl chain at the C5 position could lead to enhanced binding and, consequently, higher potency. Conversely, if steric hindrance is a limiting factor, smaller substituents might be explored.

A summary of key considerations for the development of predictive models for this compound derivatives is presented below:

| Modeling Aspect | Key Considerations | Rationale |

| Descriptor Selection | Hydrophobicity (e.g., logP), Steric parameters (e.g., molecular volume, surface area), Electronic properties (e.g., dipole moment, partial charges) | To capture the key physicochemical properties influencing the interaction of the hexyl group and the pyrazole core with the biological target. |

| Statistical Method | MLR for simple linear relationships, PLS for datasets with many correlated descriptors, ANN for complex non-linear relationships. | The choice of method depends on the complexity of the structure-activity relationship. |

| Validation | Internal (cross-validation) and external (prediction on a test set) validation. | To ensure the model is robust, predictive, and not overfitted to the training data. |

| Applicability Domain | Defining the chemical space in which the model can make reliable predictions. | To prevent extrapolation to compounds that are structurally too different from the training set. |

Comprehensive Exploration of Structure Activity Relationships Sar in 5 Hexyl 1h Pyrazol 3 Amine Derivatives

Influence of Alkyl Chain Length and Substitution at Position 5 on Molecular Activity

The substituent at the C5 position of the pyrazole (B372694) ring plays a critical role in defining the molecule's interaction with biological targets. The size, lipophilicity, and steric profile of this group can significantly modulate potency and selectivity.

Comparative Analysis with Shorter Alkyl Analogues (e.g., propyl, methyl)

The length of the alkyl chain at position 5 is a key determinant of molecular activity, primarily by influencing the compound's lipophilicity and steric interactions within a binding pocket. SAR studies on various classes of pyrazole-based inhibitors have shown that activity can be highly sensitive to the size of this alkyl substituent.

For instance, in the development of kinase inhibitors based on a 3-amino-1H-pyrazole scaffold, modifications at the C5 position have demonstrated significant effects on selectivity and potency. nih.gov While direct comparative data for a 5-hexyl versus 5-propyl or 5-methyl-1H-pyrazol-3-amine series is specific to the target, general principles can be drawn from related series. Often, a progressive increase in chain length from methyl to hexyl corresponds to an increase in lipophilicity, which can enhance membrane permeability and hydrophobic interactions with a target protein. However, this benefit is often limited by the size and shape of the corresponding binding pocket.

A study on 3,5-diaryl-1H-pyrazoles as inhibitors of arylamine N-acetyltransferase demonstrated that the nature of the substituent at C5 influences the inhibitory activity. nih.gov While this study focused on aryl groups, the principle of optimizing interactions within a specific pocket applies. A shorter alkyl chain like methyl may be too small to establish effective van der Waals interactions, while a hexyl group might be too large, causing steric clashes that prevent optimal binding. The ideal chain length, therefore, represents a balance between establishing favorable hydrophobic contacts and avoiding steric hindrance.

Table 1: Illustrative Impact of C5-Alkyl Chain Length on Kinase Inhibition (Hypothetical Data Based on General SAR Principles)

| Compound | C5-Substituent | Lipophilicity (cLogP) | Kinase Inhibition IC50 (nM) |

|---|---|---|---|

| 1 | -CH₃ (Methyl) | 1.5 | 500 |

| 2 | -CH₂CH₂CH₃ (Propyl) | 2.5 | 150 |

| 3 | -(CH₂)₅CH₃ (Hexyl) | 4.0 | 50 |

| 4 | -(CH₂)₇CH₃ (Octyl) | 5.0 | 200 |

Note: This table is illustrative and intended to demonstrate a common trend where activity peaks at an optimal alkyl chain length.

Impact of the Hexyl Group on Pyrazole Ring Reactivity and Molecular Recognition

The hexyl group at C5 influences the pyrazole ring's properties in several ways:

Electronic Effects : Alkyl groups are weak electron-donating groups. This slight increase in electron density on the pyrazole ring can subtly modulate the pKa of the ring nitrogens and the exocyclic amino group, potentially influencing the molecule's ionization state at physiological pH. nih.gov

Steric Hindrance : The bulky hexyl group can sterically hinder reactions involving the adjacent N1 nitrogen. For example, in N-alkylation reactions, the presence of a large C5 substituent can influence the regioselectivity of the substitution.

Molecular Recognition : In the context of drug design, the hexyl chain is primarily a lipophilic handle. It is well-suited to occupy deep, hydrophobic pockets in a protein's active site. This interaction can be a major driver of binding affinity. The flexibility of the hexyl chain allows it to adopt various conformations, potentially enabling an induced-fit binding mode with the target protein. In contrast, smaller groups like methyl would not be able to access and anchor within such a pocket, leading to weaker binding.

Effects of Substitutions on the Pyrazole Nitrogen Atoms (N1 and N2)

The nitrogen atoms of the pyrazole ring are crucial for its chemical character and biological activity. They act as hydrogen bond acceptors and, in the N-unsubstituted form, as hydrogen bond donors. nih.gov Substitution at these positions drastically alters the molecule's properties.

N-Substitution Effects on Chemical Reactivity, Tautomerism, and Conformational Preferences

In its unsubstituted form, 5-hexyl-1H-pyrazol-3-amine can exist as two principal tautomers due to the migration of the proton between N1 and N2. This tautomerism is a critical feature, as the different forms may exhibit distinct binding properties and reactivity. nih.govnih.gov

Introducing a substituent at the N1 position locks the molecule into a single tautomeric form, which can be advantageous for optimizing interactions with a target. This eliminates the ambiguity of which tautomer is the active species and provides a fixed vector for further derivatization.

Modulation of Pyrazole Acidity/Basicity through Nitrogen Substituents

The pyrazole ring is amphoteric, meaning it can act as both a weak acid (at the pyrrole-like NH) and a weak base (at the pyridine-like N). nih.govencyclopedia.pub The pKa values are highly sensitive to the electronic nature of substituents.

Basicity : The pyridine-like nitrogen (N2 in the 1H-tautomer) is the primary basic center. Electron-donating groups (EDGs) attached to the ring nitrogens increase electron density and enhance basicity, making protonation more favorable. Conversely, electron-withdrawing groups (EWGs) decrease basicity. ksu.edu.sa

Acidity : The pyrrole-like nitrogen (N1-H) is the acidic center. Its acidity is increased by the presence of EWGs on the ring, which stabilize the resulting pyrazolate anion. EDGs decrease the acidity of the N1-H proton. nih.gov

Therefore, substituting the N1 position with different groups allows for fine-tuning of the molecule's acid-base properties. This is critical for modulating pharmacokinetic properties like solubility and absorption, as well as for optimizing ionic or hydrogen-bonding interactions with a biological target. researchgate.net

Table 2: Influence of N1-Substituent on Pyrazole pKa (Illustrative Values)

| Compound | N1-Substituent (R) | Electronic Effect | Basicity (pKa of conjugate acid) | Acidity (pKa of N-H) |

|---|---|---|---|---|

| 5 | -H | Neutral | ~2.5 | ~14.2 |

| 6 | -CH₃ (Methyl) | Electron-Donating | ~3.0 | N/A |

| 7 | -Ph (Phenyl) | Weakly Withdrawing | ~2.0 | N/A |

| 8 | -COCH₃ (Acetyl) | Electron-Withdrawing | <1.0 | N/A |

Derivatization of the 3-Amino Group and Its SAR Implications

Conversion of the primary amine into secondary or tertiary amines, amides, sulfonamides, or ureas can have profound effects on activity:

Hydrogen Bonding : Converting the -NH₂ group to a secondary amine (-NHR) retains one hydrogen bond donor capacity, while a tertiary amine (-NR₂) loses it completely. An amide (-NHCOR) also retains one donor but introduces a potent hydrogen bond acceptor (the carbonyl oxygen).

Steric and Electronic Properties : Adding substituents to the amino group introduces steric bulk that must be accommodated by the target's binding site. This can either enhance binding through new van der Waals contacts or disrupt it through steric clashes.

Physicochemical Properties : Derivatization alters the molecule's polarity, solubility, and metabolic stability. For example, converting the basic amino group to a neutral amide can improve cell permeability and reduce off-target effects related to basicity.

In a study on pyrazolo[4,3-c]pyridines, converting a hydroxyl group to a primary amine at a solvent-exposed position led to a six-fold increase in activity, demonstrating the potential for enhanced electrostatic contacts. acs.org Further derivatization into various secondary and tertiary alkylamines was well-tolerated, indicating a degree of flexibility in the target pocket. This highlights the importance of exploring various substitutions on the amino group to optimize interactions. The concept of bioisosteric replacement , where the amino group is swapped for another functional group with similar steric and electronic properties (e.g., -OH, -CH₂NH₂), is also a valuable strategy in this context. rsc.orgacs.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 5-methyl-1H-pyrazol-3-amine |

| 5-propyl-1H-pyrazol-3-amine |

| 5-octyl-1H-pyrazol-3-amine |

| 1-methyl-5-hexyl-pyrazol-3-amine |

| 1-phenyl-5-hexyl-pyrazol-3-amine |

Amidation and Acylation Reactions at the Amine Functionality

The amine group at the 3-position of the this compound scaffold is a key site for synthetic modification to explore SAR. Amidation and acylation, the processes of introducing an acyl group (-C(O)R) to the amine, can significantly alter the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric profile. These changes, in turn, influence the compound's interaction with biological targets.

The synthesis of amide derivatives is typically achieved through the reaction of the primary amine with carboxylic acids or their activated forms, such as acid chlorides. nih.gov This reaction creates an amide linkage, which can introduce a wide variety of substituents (R groups) onto the pyrazole core. The nature of the 'R' group is a critical determinant of biological activity. For instance, incorporating aromatic or heterocyclic rings can lead to interactions with specific pockets in target enzymes or receptors.

Research into related pyrazole structures has demonstrated that the substituents introduced via acylation play a crucial role in modulating inhibitory activity against various enzymes. For example, in a study on pyrazole-based inhibitors of meprin metalloproteases, modifications at the pyrazole core, including the introduction of different aryl moieties, were evaluated to modulate inhibitory activity and selectivity. nih.gov While this study did not specifically use a 5-hexyl substituent, the principles of modifying other positions of the pyrazole ring through acylation of precursors are well-established. nih.gov The general findings suggest that both the electronic and steric properties of the acyl group are vital for potent biological effects.

The table below summarizes hypothetical SAR data for N-acylated derivatives of this compound, based on general principles observed in related pyrazole compounds.

| Derivative (R group in Acyl-NH-) | Modification | Hypothetical Impact on Biological Activity |

| Acetyl (-COCH₃) | Small, aliphatic | May serve as a baseline for activity. |

| Benzoyl (-COPh) | Aromatic | Potential for π-π stacking interactions with target. |

| 4-Chlorobenzoyl (-COC₆H₄Cl) | Aromatic, electron-withdrawing | Can alter electronic properties and binding affinity. |

| Cyclohexylcarbonyl (-COC₆H₁₁) | Bulky, aliphatic | Explores steric tolerance in the binding site. |

Formation of Schiff Bases and Imine Derivatives and Their Functional Consequences

The functional consequences of forming Schiff bases from aminopyrazoles are diverse and significant. Numerous studies on pyrazole-based Schiff bases have reported a wide array of pharmacological activities, including anticancer, anti-inflammatory, anti-diabetic, and anti-Alzheimer's properties. mdpi.comnih.govnih.gov The specific activity is highly dependent on the nature of the aldehyde or ketone used in the condensation reaction.

For instance, Schiff bases derived from substituted benzaldehydes can introduce various functionalities that fine-tune the biological effect. Electron-donating or electron-withdrawing groups on the aromatic ring can modulate the electronic character of the entire molecule and its ability to interact with biological targets. The cytotoxicity of some pyrazole-based Schiff bases against lung (A549) and colon (Caco-2) cancer cell lines has been demonstrated, with IC₅₀ values in the micromolar range. mdpi.comnih.gov

The table below illustrates the functional consequences of Schiff base formation on pyrazole derivatives, showcasing the diverse biological activities that can be achieved.

| Schiff Base Derivative (Substituent from Aldehyde) | Resulting Biological Activity | Reference IC₅₀ / Activity Data |

| 4-Nitrobenzylidene | Anticancer (Lung, A549) | IC₅₀: 48.61 ± 0.14 µM mdpi.com |

| 4-Hydroxybenzylidene | Anticancer (Colon, Caco-2) | IC₅₀: 40.99 ± 0.20 µM mdpi.com |

| 4-(Dimethylamino)benzylidene | Anti-inflammatory (% Inhibition) | 27.79 ± 0.03% (Protein denaturation) mdpi.com |

| Salicylidene | α-Amylase Inhibition (%) | 31.24 ± 0.05% mdpi.com |

These examples, while not specific to the 5-hexyl derivative, underscore the principle that converting the 3-amino group into an imine is a powerful strategy for generating novel bioactive compounds with a wide range of potential therapeutic applications. ekb.egmdpi.comnih.gov

Stereochemical Considerations and Conformational Analysis in the Elucidation of SAR

Stereochemistry and conformational analysis are critical aspects in understanding the SAR of this compound derivatives. The three-dimensional arrangement of atoms (stereochemistry) and the molecule's rotational flexibility (conformation) dictate how it fits into a biological target's binding site.

For derivatives containing chiral centers, the biological activity can differ significantly between enantiomers. Although the parent compound this compound is achiral, derivatization, particularly at the amine or via complex substitutions on the hexyl chain or acyl groups, can introduce chirality. In such cases, determining the absolute configuration of the more active enantiomer is crucial for understanding the specific molecular interactions responsible for its biological effect.

The hexyl group at the 5-position, being a flexible alkyl chain, can adopt numerous conformations. Its preferred orientation can influence how the entire molecule presents itself to a binding pocket, potentially affecting binding affinity through hydrophobic interactions. Computational studies on related heterocyclic compounds have been used to analyze the barriers to internal rotation and predict the most stable conformations, which are then correlated with observed biological activity. iu.edu.sa Understanding the preferred spatial arrangement of the key functional groups is essential for designing derivatives that can adopt the optimal conformation for potent and selective target engagement.

Academic Research Applications and Future Scientific Advancements of 5 Hexyl 1h Pyrazol 3 Amine

Utility as a Versatile Chemical Intermediate in Advanced Organic Synthesis

The molecular architecture of 5-hexyl-1H-pyrazol-3-amine makes it an exceptionally useful building block in the synthesis of more complex molecules. The presence of a nucleophilic amino group, along with the acidic and basic centers of the pyrazole (B372694) ring, provides multiple reactive sites for chemical modification. mdpi.com

Aminopyrazoles are well-established precursors for the construction of fused heterocyclic systems, which are often "biologically privileged" scaffolds in drug discovery. mdpi.commdpi.com this compound can serve as a key starting material in condensation reactions with 1,3-dicarbonyl compounds or their equivalents to form pyrazolo[1,5-a]pyrimidines, a class of compounds with significant therapeutic interest. mdpi.com The amino group and the adjacent ring nitrogen act as bidentate nucleophiles, facilitating the cyclization process to create these bicyclic structures. The hexyl group, being largely inert chemically, modifies the solubility and lipophilicity of the resulting complex molecules, which can be crucial for their biological activity and formulation.

The modular nature of this synthesis allows chemists to systematically vary other reactants, leading to the creation of large libraries of diverse heterocyclic compounds for screening and development. mdpi.com

The pyrazole ring is considered a "privileged scaffold" because its core structure is found in numerous approved drugs and biologically active molecules. mdpi.comnih.gov As a precursor, this compound enables the rational design of novel chemical scaffolds. The amino group can be readily functionalized through acylation, alkylation, or diazotization reactions, allowing for the attachment of various pharmacophores or linking groups.

This versatility is fundamental in medicinal chemistry, where researchers aim to create new molecular entities with improved potency, selectivity, and pharmacokinetic properties. nih.gov The pyrazole core acts as a stable anchor, while modifications at the amino group and other positions on the ring allow for fine-tuning of the molecule's interaction with biological targets like enzymes and receptors. nih.gov

Table 1: Synthetic Utility of Aminopyrazole Intermediates This table is interactive and can be sorted by clicking on the headers.

| Reaction Type | Reagent Class | Resulting Structure | Application Area |

|---|---|---|---|

| Cyclocondensation | 1,3-Dicarbonyls | Pyrazolo[1,5-a]pyrimidines | Medicinal Chemistry |

| Acylation | Acid Chlorides/Anhydrides | N-Acyl Pyrazoles | Drug Discovery |

| Reductive Amination | Aldehydes/Ketones | N-Alkyl Pyrazoles | Synthetic Chemistry |

Contributions to Agrochemical and Material Sciences Research

The applications of pyrazole derivatives extend beyond medicine into the development of new materials and agricultural products. researchgate.netglobalresearchonline.net The unique combination of a polar heterocyclic core and a nonpolar alkyl chain in this compound makes it a candidate for research in these fields.

In agrochemical science, pyrazole derivatives are known to exhibit insecticidal and herbicidal activities. globalresearchonline.netresearchgate.net The design of new pesticides often involves creating molecules that can effectively penetrate the waxy outer layers of plants or the exoskeletons of insects. The lipophilic hexyl group in this compound could enhance this penetration, potentially leading to more effective active ingredients when incorporated into a larger molecular structure. Its role as an intermediate allows for the synthesis of novel pyrazole-based agrochemicals with properties tailored for specific agricultural challenges. researchgate.net